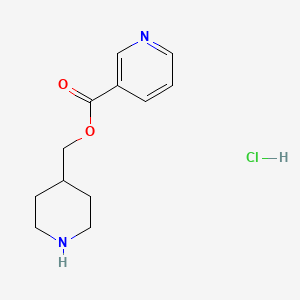

4-Piperidinylmethyl nicotinate hydrochloride

Description

Structurally, it consists of a nicotinate (pyridine-3-carboxylate) ester linked to a 4-piperidinylmethyl group, with a hydrochloride counterion enhancing its solubility and stability. This compound is often utilized as an intermediate in synthesizing bioactive molecules, such as ruthenium(II) complexes for anticancer research , and has been investigated for its physicochemical properties, including thermal stability and hygroscopicity .

Properties

IUPAC Name |

piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQILHYIBSWFMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219981-17-5 | |

| Record name | 3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Menthol Nicotinate Synthesis

Menthyl nicotinate synthesis involves a transesterification reaction followed by distillation, which could serve as a model for synthesizing other nicotinate esters. Key points include:

- Transesterification : Menthol reacts with a C1-C4 alkyl ester of nicotinic acid in the presence of an alkaline catalyst.

- Yield and Purity : The process achieves high yields (83-87%) and purity without using hazardous solvents.

Piperidinol-Containing Compounds

The synthesis of piperidinol-containing compounds involves N-benzylation and subsequent reactions to form the final product. Key points include:

- N-Benzylation : Achieved using benzyl bromide in dichloromethane with potassium carbonate.

- Yield : The overall yield for these compounds ranges from 30-60%.

2-Methyl Nicotinate Synthesis

2-Methyl nicotinate synthesis involves several steps, including reaction with beta-aminocrotonic acid methyl ester and subsequent purification. Key points include:

- Reaction Conditions : The reaction temperature is maintained at 50-60°C for optimal conversion.

- Yield and Purity : The yield is around 71-72%, with purity exceeding 98%.

Data Tables

Table 1: Comparison of Synthesis Yields and Conditions

| Compound | Synthesis Method | Yield (%) | Purity (%) | Reaction Conditions |

|---|---|---|---|---|

| Menthyl Nicotinate | Transesterification + Distillation | 83-87 | High | 70-120°C, Vacuum |

| Piperidinol Derivatives | N-Benzylation + Substitution | 30-60 | - | Room Temperature, DCM |

| 2-Methyl Nicotinate | Multi-Step Reaction | 71-72 | 98.19-98.50 | 50-60°C, 5-7 Hours |

Table 2: Catalysts and Reagents Used

| Compound | Catalysts/Reagents Used |

|---|---|

| Menthyl Nicotinate | Alkyl Alkoxides (e.g., Sodium Methoxide) |

| Piperidinol Derivatives | Potassium Carbonate, Benzyl Bromide |

| 2-Methyl Nicotinate | Hydrochloric Acid, Sodium Hydroxide |

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl nicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The piperidine or nicotinate moieties can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized piperidine or nicotinate compounds .

Scientific Research Applications

Chemical Properties and Structure

4-Piperidinylmethyl nicotinate hydrochloride is characterized by the presence of a piperidine ring and a nicotinate moiety. Its molecular formula is , with a molecular weight of approximately 270.75 g/mol. This structure contributes to its diverse biological activities, particularly in modulating neurotransmitter systems.

Scientific Research Applications

The compound has been studied for its potential applications in several areas:

- Pharmacology : Investigated for its effects on cholinergic receptors, which are crucial for cognitive functions.

- Antimicrobial Research : Exhibits antimicrobial properties, making it relevant in the development of new antibacterial agents.

- Anticancer Studies : Preliminary research suggests that derivatives of this compound may possess anticancer activities.

- Neuroscience : Explored as a potential treatment for neurological disorders due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cognitive Enhancement : A study demonstrated that administration improved memory retention in animal models, indicating its potential as a cognitive enhancer.

- Antimicrobial Efficacy : In vitro tests showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic lead compound.

- Anticancer Activity : Research indicated that certain derivatives inhibited tumor cell growth in laboratory settings, warranting further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl nicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and stability data for 4-piperidinylmethyl nicotinate hydrochloride and related compounds:

Key Observations:

Thermal Stability :

- The nicotinate moiety (shared by 4-piperidinylmethyl nicotinate hydrochloride and bedaquiline nicotinate) exhibits a lower melting point (~109°C) compared to benzoate (124°C) and hydrochloride (172°C) salts of bedaquiline . This suggests weaker intermolecular forces in nicotinate derivatives.

- The hydrochloride salt of bedaquiline, despite its higher melting point, shows poorer stability under accelerated conditions (77.3% potency retention vs. 86.1% for benzoate) .

Chemical Stability :

- Nicotinate salts (e.g., bedaquiline nicotinate and 4-piperidinylmethyl nicotinate hydrochloride) exhibit moderate stability, with potency declining to ~64–77% after 6 months under stress . This contrasts with benzoate salts, which retain >85% potency due to stronger crystal packing and lower hygroscopicity .

Piperidinylpyridine derivatives (e.g., 2-(4-piperidinylmethyl)pyridine dihydrochloride) demonstrate enhanced nucleophilicity and hydrogen-bonding capacity, making them versatile intermediates in organic synthesis .

Biological Activity: Nicotinate derivatives are less effective than ticlopidine (a thienopyridine) in modulating fibrinogen levels and blood viscosity in peripheral arterial disease, highlighting structural specificity in pharmacological action .

Biological Activity

4-Piperidinylmethyl nicotinate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

4-Piperidinylmethyl nicotinate hydrochloride consists of a piperidine ring attached to a nicotinic acid derivative. This structural configuration is significant for its biological activity, particularly in modulating neurotransmitter systems and influencing various cellular processes.

The biological activity of 4-Piperidinylmethyl nicotinate hydrochloride primarily involves interactions with muscarinic acetylcholine receptors (mAChRs). Specifically, it acts as an allosteric modulator of the M4 subtype, which is implicated in cognitive functions and neuropsychiatric disorders.

- Target Receptors : M4 muscarinic acetylcholine receptors

- Mode of Action : Allosteric modulation enhances receptor signaling without directly activating the receptor, potentially reducing side effects associated with traditional agonists .

Pharmacological Effects

Research indicates that 4-Piperidinylmethyl nicotinate hydrochloride exhibits several pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also reduce inflammatory markers in various cell types .

- Neuroprotective Effects : The modulation of mAChRs may lead to cognitive enhancement and protection against neurodegeneration .

- Potential Anticancer Properties : Structurally related piperidine derivatives have demonstrated anticancer potential by inhibiting cell migration and inducing cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the effects of 4-Piperidinylmethyl nicotinate hydrochloride on cognitive function, researchers administered the compound to animal models exhibiting signs of cognitive decline. Results indicated significant improvements in memory retention and learning capabilities, attributed to enhanced cholinergic signaling through M4 receptor activation. This suggests potential therapeutic applications for Alzheimer's disease and other cognitive disorders.

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of related compounds. Using RAW 264.7 macrophage cell lines, researchers treated cells with varying concentrations of 4-Piperidinylmethyl nicotinate hydrochloride. The results showed a dose-dependent reduction in inflammatory cytokines, supporting its role as a potential anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of 4-Piperidinylmethyl nicotinate hydrochloride indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This characteristic is crucial for its effectiveness in treating central nervous system disorders.

Q & A

Basic: What are the recommended synthetic routes for 4-Piperidinylmethyl nicotinate hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride typically involves nucleophilic substitution or condensation reactions. For example, Mannich reactions (commonly used for piperidine derivatives) can be adapted by reacting nicotinic acid derivatives with piperidinylmethyl precursors under controlled pH and temperature . Optimization strategies include:

- Catalyst selection: Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol-water mixtures ensures high purity .

Advanced: How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize protocols: Use validated cell lines (e.g., HEK-293 for receptor studies) and control buffer systems (pH 7.4, 37°C) .

- Dose-response curves: Perform EC₅₀/IC₅₀ comparisons across models to identify potency shifts.

- Data normalization: Express activity relative to positive controls (e.g., known agonists/antagonists) to mitigate inter-lab variability .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC: Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/ACN) quantify purity (>98%) and detect impurities .

- NMR: ¹H/¹³C spectra (DMSO-d₆, 400 MHz) confirm the piperidinylmethyl and nicotinate moieties via characteristic shifts (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = calculated m/z) .

Advanced: What strategies evaluate metabolic stability in preclinical pharmacokinetic studies?

Methodological Answer:

- Microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP inhibition screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are critical for first-pass metabolism .

- Plasma stability: Measure compound half-life in species-specific plasma (37°C, 24h) to predict in vivo clearance .

Basic: What parameters are critical for assessing solubility and stability in solvents?

Methodological Answer:

- Solubility screening: Test in PBS (pH 7.4), DMSO, and ethanol using shake-flask methods with UV quantification (λ = 260 nm) .

- Stability indicators: Monitor hydrolysis (via HPLC) under acidic (pH 2) and basic (pH 9) conditions at 37°C .

- Storage recommendations: Lyophilized form at -20°C in amber vials prevents photodegradation .

Advanced: How can in silico modeling predict binding affinity to target enzymes/receptors?

Methodological Answer:

- Docking simulations: Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7) or nicotinic receptors .

- MD simulations: GROMACS-based 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and key residue interactions (e.g., π-π stacking with Trp86) .

- QSAR models: Train on pyridine/piperidine derivatives to predict IC₅₀ values from electronic descriptors (e.g., logP, polar surface area) .

Basic: What safety protocols are essential for laboratory handling?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What experimental designs investigate synergistic effects with other therapeutics?

Methodological Answer:

- Combinatorial screens: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- PICOT framework: Define Population (e.g., cancer cell lines), Intervention (compound + cisplatin), Comparison (monotherapy), Outcome (apoptosis rate), Time (48h) .

- Mechanistic studies: RNA-seq profiling post-treatment identifies pathways (e.g., PI3K/AKT) modulated synergistically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.